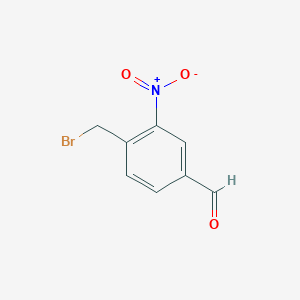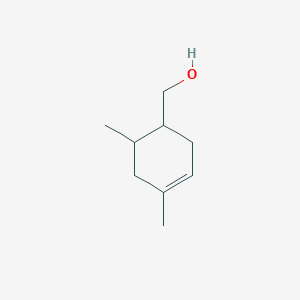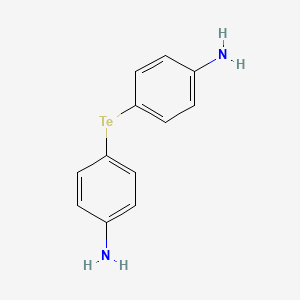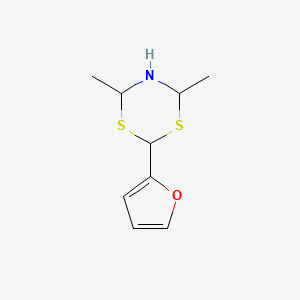
1-Cyanopropyl dihexyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanopropyl dihexyl phosphate is an organic compound with the molecular formula C16H32NO4P It is a phosphoric acid ester, specifically a dihexyl ester, with a cyanopropyl group attached to the phosphate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanopropyl dihexyl phosphate typically involves the reaction of dihexyl phosphoric acid with 1-cyanopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyanopropyl dihexyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the cyanopropyl group to other functional groups, such as amines.
Substitution: The phosphate ester can participate in substitution reactions, where the dihexyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while reduction can produce amines. Substitution reactions can result in a variety of alkyl or aryl phosphates .
Wissenschaftliche Forschungsanwendungen
1-Cyanopropyl dihexyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Wirkmechanismus
The mechanism of action of 1-Cyanopropyl dihexyl phosphate involves its interaction with specific molecular targets and pathways. The cyanopropyl group can interact with nucleophilic sites on biomolecules, while the phosphate ester can participate in phosphorylation reactions. These interactions can modulate biological processes and pathways, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyanopropyl dibutyl phosphate
- 1-Cyanopropyl dioctyl phosphate
- 1-Cyanopropyl diphenyl phosphate
Uniqueness
1-Cyanopropyl dihexyl phosphate is unique due to its specific alkyl chain length and the presence of the cyanopropyl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
143488-83-9 |
|---|---|
Molekularformel |
C16H32NO4P |
Molekulargewicht |
333.40 g/mol |
IUPAC-Name |
1-cyanopropyl dihexyl phosphate |
InChI |
InChI=1S/C16H32NO4P/c1-4-7-9-11-13-19-22(18,21-16(6-3)15-17)20-14-12-10-8-5-2/h16H,4-14H2,1-3H3 |
InChI-Schlüssel |
DTLLQICCPBWBNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOP(=O)(OCCCCCC)OC(CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)

![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)




![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)


![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)
